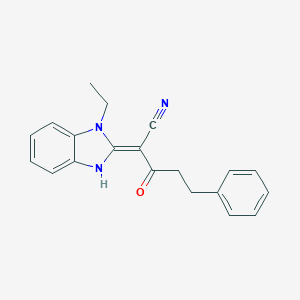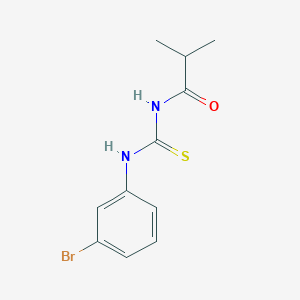
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets and disrupting their normal function. The compound may also induce cell death by activating apoptotic pathways or inhibiting cell proliferation.
Biochemical and physiological effects:
Studies have shown that (this compound)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile can affect various biochemical and physiological processes in cells and organisms. The compound has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. In addition, the compound has been shown to inhibit the activity of enzymes involved in cellular metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile. One area of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the compound's mechanism of action and its interaction with cellular targets. Furthermore, the potential use of the compound in the development of new drugs for the treatment of various diseases is an exciting area for future research.
Conclusion:
In conclusion, (this compound)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is a promising compound with a wide range of biological activities. Its easy synthesis, stability, and potential use in the development of new drugs make it an exciting area for scientific research. Further investigation into its mechanism of action and potential applications is warranted.
Méthodes De Synthèse
The synthesis of ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile involves the reaction of 3-ethyl-1H-benzimidazole-2-carbaldehyde with 3-oxo-5-phenylpentanenitrile in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific research purposes.
Applications De Recherche Scientifique
((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results. In addition, the compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C20H19N3O |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile |
InChI |
InChI=1S/C20H19N3O/c1-2-23-18-11-7-6-10-17(18)22-20(23)16(14-21)19(24)13-12-15-8-4-3-5-9-15/h3-11,22H,2,12-13H2,1H3/b20-16+ |
Clé InChI |
AYZCURIXTUYGJN-CAPFRKAQSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C(=O)CCC3=CC=CC=C3 |
SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C(=O)CCC3=CC=CC=C3 |
SMILES canonique |
CCN1C2=CC=CC=C2NC1=C(C#N)C(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)


![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)